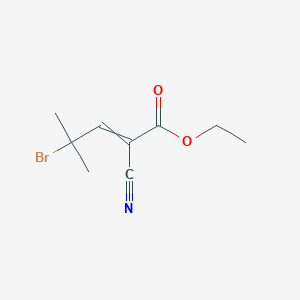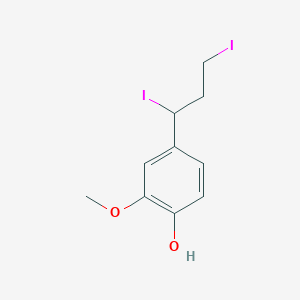
4-(1,3-Diiodopropyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Diiodopropyl)-2-methoxyphenol is an organic compound characterized by the presence of iodine atoms attached to a propyl chain and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diiodopropyl)-2-methoxyphenol typically involves the iodination of a propyl chain followed by the attachment to a methoxyphenol ring. One common method involves the reaction of 2-methoxyphenol with 1,3-diiodopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Diiodopropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with the removal of iodine atoms.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,3-Diiodopropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Diiodopropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The phenol group can undergo redox reactions, contributing to its biological activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Diiodopropyl)-2,6-dimethoxyphenol: Similar structure with an additional methoxy group.
4-(1,3-Diiodopropyl)phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-(1,3-Diiodopropyl)-2-methylphenol: Contains a methyl group instead of a methoxy group, influencing its chemical properties.
Uniqueness
4-(1,3-Diiodopropyl)-2-methoxyphenol is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
163657-73-6 |
|---|---|
Fórmula molecular |
C10H12I2O2 |
Peso molecular |
418.01 g/mol |
Nombre IUPAC |
4-(1,3-diiodopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12I2O2/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,8,13H,4-5H2,1H3 |
Clave InChI |
CACBMQJXGRIGAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CCI)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


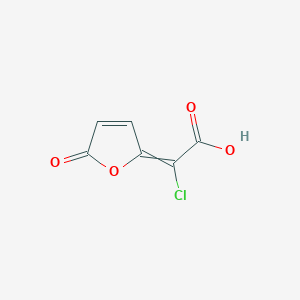


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)
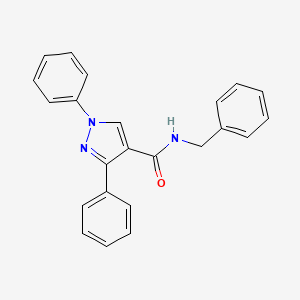



![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
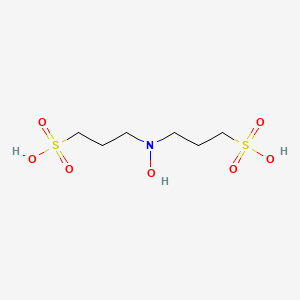

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
